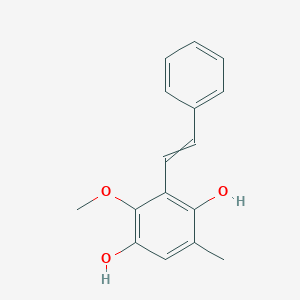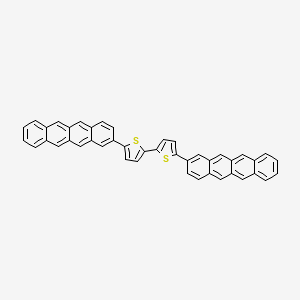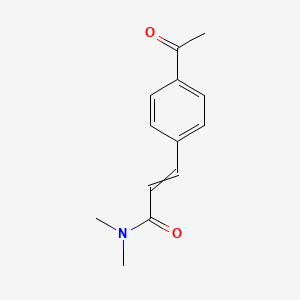
2-Methoxy-5-methyl-3-(2-phenylethenyl)benzene-1,4-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
O-[4-(Hydroxycarbamoyl)phenyl]-L-tyrosine is a compound of significant interest in the field of medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of O-[4-(Hydroxycarbamoyl)phenyl]-L-tyrosine typically involves the coupling of a hydroxycarbamoyl phenyl derivative with L-tyrosine. The reaction conditions often require the use of coupling agents such as carbodiimides and catalysts to facilitate the formation of the desired product. The process may involve multiple steps, including protection and deprotection of functional groups to ensure the selective formation of the target compound.
Industrial Production Methods
Industrial production of O-[4-(Hydroxycarbamoyl)phenyl]-L-tyrosine may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.
化学反应分析
Types of Reactions
O-[4-(Hydroxycarbamoyl)phenyl]-L-tyrosine can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The hydroxycarbamoyl group can be reduced to amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of catalysts like iron or aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines.
科学研究应用
O-[4-(Hydroxycarbamoyl)phenyl]-L-tyrosine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer treatment due to its ability to inhibit histone deacetylases.
Industry: Utilized in the development of new materials and pharmaceuticals.
作用机制
The mechanism of action of O-[4-(Hydroxycarbamoyl)phenyl]-L-tyrosine involves its interaction with specific molecular targets, such as histone deacetylases. By inhibiting these enzymes, the compound can alter gene expression and induce apoptosis in cancer cells. The pathways involved include the regulation of transcription and cell cycle progression.
相似化合物的比较
Similar Compounds
Suberoylanilide hydroxamic acid (SAHA): Another histone deacetylase inhibitor with a similar mechanism of action.
Trichostatin A: A potent inhibitor of histone deacetylases with applications in cancer therapy.
Valproic acid: A histone deacetylase inhibitor used in the treatment of epilepsy and bipolar disorder.
Uniqueness
O-[4-(Hydroxycarbamoyl)phenyl]-L-tyrosine is unique due to its specific structural features that allow for selective inhibition of histone deacetylases. Its ability to interact with multiple molecular targets and pathways makes it a versatile compound in therapeutic research.
属性
CAS 编号 |
923025-95-0 |
|---|---|
分子式 |
C16H16O3 |
分子量 |
256.30 g/mol |
IUPAC 名称 |
2-methoxy-5-methyl-3-(2-phenylethenyl)benzene-1,4-diol |
InChI |
InChI=1S/C16H16O3/c1-11-10-14(17)16(19-2)13(15(11)18)9-8-12-6-4-3-5-7-12/h3-10,17-18H,1-2H3 |
InChI 键 |
QRILYEWUGJRNPL-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=C1O)C=CC2=CC=CC=C2)OC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Ethyl {[(4-chloroanilino)sulfanyl]methyl}carbamate](/img/structure/B14195282.png)

![N-[4-(Hexyloxy)phenyl]-2,5-diiodo-4-methylbenzamide](/img/structure/B14195294.png)
![2-{[(4-Fluorophenyl)methyl]carbamoyl}-10-(methylamino)-4-oxo-4,6,7,8,9,10-hexahydropyrimido[1,2-a]azepin-3-yl methanesulfonate](/img/structure/B14195302.png)
![2',5'-Dioxo-2',5'-dihydro[1,1'-biphenyl]-3,4-dicarbonitrile](/img/structure/B14195304.png)
![2-(2-{4-[(Pyrrolidin-1-yl)methyl]phenyl}ethyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B14195315.png)

![2-methyl-N-[3-oxo-3-(2-sulfanylidene-1,3-thiazolidin-3-yl)propyl]prop-2-enamide](/img/structure/B14195333.png)

![4-[(3R)-1,5-dioxo-1-phenylpentan-3-yl]benzonitrile](/img/structure/B14195344.png)
![O-[4-(Hydroxycarbamoyl)phenyl]-L-tyrosine](/img/structure/B14195346.png)

